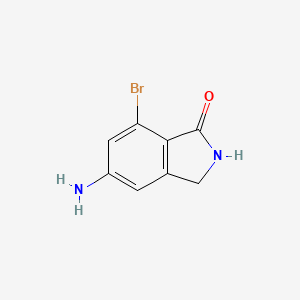![molecular formula C13H9NO B13682349 Benzo[h]quinolin-2(1H)-one CAS No. 139351-45-4](/img/structure/B13682349.png)
Benzo[h]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[h]quinolin-2(1H)-one is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing Benzo[h]quinolin-2(1H)-one involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . Another method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions, which allows for the construction of 3-alkylquinoxalinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[h]quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2-ones.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydro derivatives.
Substitution: It can undergo substitution reactions, such as arylation, alkylation, acylation, and amination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, which can have different functional groups attached to the quinoline ring, enhancing their biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Benzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of Benzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the quinoline ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[cd]indol-2(1H)-ones
- Pyrrolo[4,3,2-de]quinolin-2(1H)-ones
- Quinoline
Uniqueness
Benzo[h]quinolin-2(1H)-one is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. Compared to similar compounds like Benzo[cd]indol-2(1H)-ones and Pyrrolo[4,3,2-de]quinolin-2(1H)-ones, it offers distinct advantages in terms of selectivity and potency in various applications .
Eigenschaften
CAS-Nummer |
139351-45-4 |
|---|---|
Molekularformel |
C13H9NO |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H9NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-8H,(H,14,15) |
InChI-Schlüssel |
UIWLITBBFICQKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)




![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)







